

Inter-laboratory comparison of Levosulpiride quantification using Levosulpiride-d3

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Compound of Interest		
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Inter-laboratory Comparison of Levosulpiride Quantification in Human Plasma

A Comparative Guide to Bioanalytical Method Performance

This guide provides a comparative analysis of different validated bioanalytical methods for the quantification of Levosulpiride in human plasma. While a formal inter-laboratory proficiency test using **Levosulpiride-d3** as a common internal standard has not been publicly documented, this guide simulates such a comparison by collating and examining the performance data from three distinct, published bioanalytical methods. For the purpose of this objective comparison, the laboratories that published these methods will be referred to as Laboratory A, Laboratory B, and Laboratory C.

The data presented herein is crucial for researchers, scientists, and drug development professionals in selecting or developing robust and reliable analytical methods for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of Levosulpiride. The use of a stable isotope-labeled internal standard like **Levosulpiride-d3** is best practice for mass spectrometry-based assays to compensate for matrix effects and variability in extraction and ionization; however, the selected studies utilize other suitable internal standards, and their validation data still provide a strong basis for method comparison.

Quantitative Performance Data



The following table summarizes the key quantitative performance parameters from the three different laboratories. This allows for a direct comparison of the linearity, sensitivity, precision, and accuracy of each method.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Levosulpiride Quantification

Parameter	Laboratory A (Park, J. H., et al., 2009)	Laboratory B (Phapale, P. B., et al., 2010)	Laboratory C (Hashim, M., et al., 2024)
Analytical Method	RP-HPLC-MS/MS	UPLC-MS/MS	RP-HPLC-UV
Internal Standard (IS)	Tiapride	Tiapride	Pantoprazole
Linearity Range	2 - 200 ng/mL	2.5 - 200 ng/mL	5 - 150 ng/mL
Correlation Coefficient (r²)	≥ 0.9990	Not explicitly stated, but method was linear	Not explicitly stated, but method was linear
Lower Limit of Quantification (LLOQ)	2 ng/mL	2.5 ng/mL	5 ng/mL
Intra-day Precision (%RSD)	3.1 - 7.3%	≤ 5.0%	Not explicitly stated
Inter-day Precision (%RSD)	3.9 - 8.5%	≤ 5.0%	Not explicitly stated
Intra-day Accuracy (% Bias or % DEV)	-4.4 to 5.6%	-4.2 to 3.8%	Not explicitly stated
Inter-day Accuracy (% Bias or % DEV)	-3.9 to 4.9%	-3.5 to 2.9%	Not explicitly stated
Mean Recovery (%)	Not explicitly stated	85.2% (Levosulpiride), 89.5% (IS)	Not explicitly stated

Experimental Protocols



Detailed methodologies are essential for the replication and comparison of bioanalytical assays. The following sections outline the key experimental protocols employed by each laboratory.

Methodology: Laboratory A (Park, J. H., et al., 2009)[1][2]

- Sample Preparation: Liquid-liquid extraction. To 100 μ L of human plasma, 50 μ L of internal standard solution (Tiapride) and 50 μ L of 1 M NaOH were added. The mixture was vortexed, and then 1 mL of ethyl acetate was added for extraction. After centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in the mobile phase.
- Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
 - Column: Not specified in the provided abstract.
 - Mobile Phase: Not specified in the provided abstract.
- Detection: Tandem Mass Spectrometry (MS/MS) with positive ion electrospray ionization (ESI).
 - Mass Transitions: Levosulpiride: m/z 342.1 → 112.2; Tiapride (IS): m/z 329.1 → 213.2.[1]

Methodology: Laboratory B (Phapale, P. B., et al., 2010) [3][4][5]

- Sample Preparation: Protein precipitation. Details of the protein precipitation method are not specified in the provided abstract.
- Chromatography: Ultra-Performance Liquid Chromatography (UPLC).
 - Column: UPLC BEH C18.[2][3]
 - Mobile Phase: Isocratic elution with a mixture of 1 mM ammonium formate buffer (pH 3 with formic acid) and acetonitrile (60:40, v/v).[2][3]
- Detection: Tandem Mass Spectrometry (MS/MS).



Mass Transitions: Levosulpiride: m/z 342 → 112; Tiapride (IS): m/z 329 → 256.[2][3]

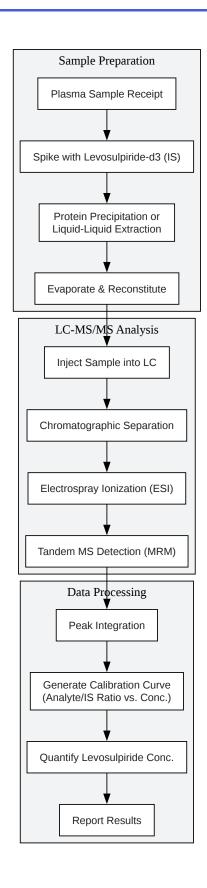
Methodology: Laboratory C (Hashim, M., et al., 2024)[6] [7][8]

- Sample Preparation: Liquid-liquid extraction. Levosulpiride and the internal standard (Pantoprazole) were extracted from human plasma using a mixture of ethyl acetate and dichloromethane (4:1, v/v).[4]
- Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
 - Column: Agilent C18 (4.6 x 250 mm, 5 μm).[4]
 - Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.2) in a 60:40 ratio, at a flow rate of 1 mL/min.[4]
- Detection: UV detection.
 - Wavelength: 280 nm.[4]

Visualized Workflows and Relationships

To further clarify the processes involved in Levosulpiride quantification and inter-laboratory comparisons, the following diagrams are provided.

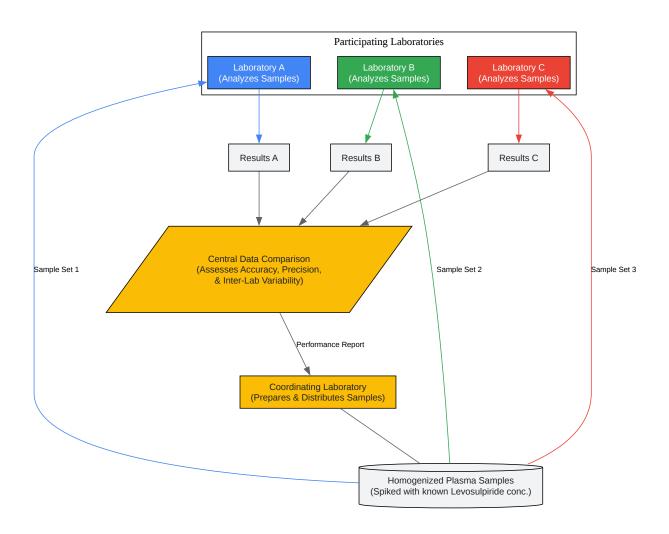




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Figure 1. General experimental workflow for Levosulpiride quantification by LC-MS/MS.





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Figure 2. Logical relationship in a typical inter-laboratory comparison study.



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